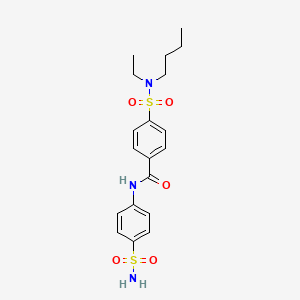

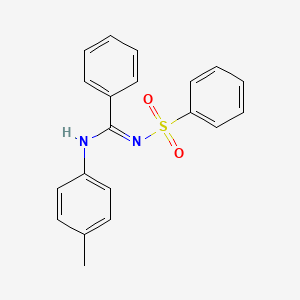

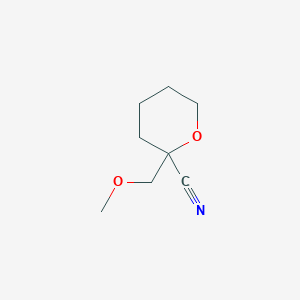

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, commonly known as BEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively, making it a promising candidate for future research.

科学研究应用

Carbonic Anhydrase Inhibition : A study by Supuran et al. (2013) described various aromatic sulfonamides, including compounds structurally similar to 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, as inhibitors of carbonic anhydrase isoenzymes I, II, IV, and XII. These compounds showed nanomolar half maximal inhibitory concentration (IC50) against these isoenzymes, indicating their potential as therapeutic agents in conditions where inhibition of carbonic anhydrase activity is desired (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Inhibitory Activity : Another study by Ulus et al. (2013) involved the synthesis of novel acridine sulfonamide compounds, including derivatives of 4-Amino-N-(4-sulfamoylphenyl)benzamide. These compounds were investigated for their inhibitory effects on carbonic anhydrase isoforms hCA I, II, and VII. The study found that hCA I was inhibited in the micromolar range, whereas hCA II and VII showed higher affinity for these compounds (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Molecular Structure Analysis : Research by Remko et al. (2010) on similar aromatic sulfonamides focused on their crystal and molecular structure. The study provided insights into the gas-phase structure of these drugs and examined their conformational behavior in water, contributing to a better understanding of their molecular dynamics and potential interactions (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Effectiveness as CA Inhibitors : A 2018 study by Abdoli et al. highlighted the effectiveness of benzamide-4-sulfonamides, a class to which 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide belongs, as inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX. These compounds were found to inhibit these isoforms in the low nanomolar or subnanomolar ranges, indicating their potential as highly effective CA inhibitors (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

属性

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-3-5-14-22(4-2)29(26,27)18-10-6-15(7-11-18)19(23)21-16-8-12-17(13-9-16)28(20,24)25/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHUBCMRZUARF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)